molecular formula C18H27N3O B5678280 1-(1-acetyl-4-piperidinyl)-4-benzylpiperazine

1-(1-acetyl-4-piperidinyl)-4-benzylpiperazine

Cat. No. B5678280
M. Wt: 301.4 g/mol
InChI Key: TWVYOBDWVVNSDT-UHFFFAOYSA-N
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Description

The compound "1-(1-acetyl-4-piperidinyl)-4-benzylpiperazine" belongs to a class of piperidine derivatives known for their diverse biological activities, including anti-acetylcholinesterase activity. These derivatives have been explored for their potential in addressing conditions related to the malfunctioning of cholinergic systems, such as Alzheimer's disease, by inhibiting acetylcholinesterase (AChE) to increase acetylcholine levels in the brain (Sugimoto et al., 1990).

Synthesis Analysis

The synthesis of piperidine derivatives involves the modification of the benzyl and piperidinyl groups to enhance anti-AChE activity. For instance, introducing a bulky moiety in the para position of the benzamide or an alkyl/phenyl group at the nitrogen atom of benzamide significantly increases activity. Such modifications emphasize the role of the basic quality of the nitrogen atom in piperidine for enhanced activity (Sugimoto et al., 1990).

Molecular Structure Analysis

Molecular structure plays a crucial role in the pharmacological profile of piperidine derivatives. Studies have shown that the rigidity of the molecule, along with specific structural modifications, can lead to substantial increases in anti-AChE activity. This is evident in the synthesis of rigid analogues that maintain or enhance activity compared to more flexible counterparts (Sugimoto et al., 1995).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, enabling the synthesis of complex molecules with potent biological activities. For example, the synthesis of oxoammonium salts from piperidine derivatives for use in oxidative reactions demonstrates the versatility of these compounds in synthetic chemistry. These reactions facilitate the creation of molecules with significant pharmacological potential (Mercadante et al., 2013).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Crystallographic analysis provides insights into the arrangement of molecules in the solid state, which can affect their chemical reactivity and interaction with biological targets (Safko et al., 2012).

Chemical Properties Analysis

The chemical properties of "1-(1-acetyl-4-piperidinyl)-4-benzylpiperazine" derivatives, including reactivity, stability, and interaction with biological molecules, are critical for their biological activity. Comparative molecular field analysis (CoMFA) studies highlight how steric and electronic factors influence the inhibitory activity of N-benzylpiperidines, underscoring the importance of molecular design in developing effective AChE inhibitors (Tong et al., 1996).

properties

IUPAC Name

1-[4-(4-benzylpiperazin-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-16(22)20-9-7-18(8-10-20)21-13-11-19(12-14-21)15-17-5-3-2-4-6-17/h2-6,18H,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVYOBDWVVNSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]ethanone

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